Galiellalactone - 133613-71-5

Galiellalactone

Catalog Number: EVT-268973
CAS Number: 133613-71-5
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galiellalactone is a fungal metabolite originally isolated from the basidiomycete fungus Galiella rufa [, , ]. It is a tetrahydroisobenzofuranone, a class of organic compounds characterized by a fused furan and cyclohexane ring system. Galiellalactone has attracted significant interest in scientific research due to its potent biological activities, particularly as a signal transducer and activator of transcription 3 (STAT3) inhibitor. It exhibits promising anticancer properties and is being investigated as a potential therapeutic agent for various cancers.

Future Directions
  • Development of more potent and selective analogues: The synthesis of new galiellalactone analogues with improved potency, selectivity, and pharmacological properties is crucial for developing effective anticancer therapies [, ].
  • Investigation of detailed mechanism of action: Fully elucidating the molecular mechanisms of action of galiellalactone, including its effects on the ATM/ATR pathway, is essential for understanding its full therapeutic potential and for developing more targeted therapies [].
  • Evaluation of combination therapies: Exploring the efficacy of galiellalactone in combination with other anticancer agents, such as docetaxel, could lead to synergistic effects and potentially overcome drug resistance [, ].
  • Clinical trials: Advancing promising galiellalactone analogues into clinical trials for the treatment of various cancers, particularly castration-resistant prostate cancer, is a crucial step toward translating its therapeutic potential into clinical practice [].
  • Exploration of other therapeutic applications: The anti-inflammatory and anti-thrombotic effects of galiellalactone warrant further investigation for potential applications in treating other diseases beyond cancer [, , ].
Classification
  • Type: Fungal metabolite
  • Chemical Class: Tricyclic compound
  • Biological Activity: STAT3 inhibitor, anti-tumor, anti-inflammatory, anti-HIV, anti-cancer properties
Synthesis Analysis

The synthesis of galiellalactone has been achieved through various methods, with notable approaches focusing on enantioselective synthesis.

  1. Total Synthesis:
    • A notable method involves starting from (R)-(+)-pulegone, which undergoes several transformations to yield galiellalactone. This method emphasizes the importance of stereochemistry in achieving the desired optical activity of the compound .
    • Another approach utilizes a modified tandem palladium-catalyzed carbonylation and intramolecular vinyl allene Diels-Alder reaction to synthesize biotinylated derivatives of galiellalactone, facilitating further biological studies .
  2. Parameters:
    • Reaction conditions typically include controlled temperatures and specific solvents such as tetrahydrofuran and dichloromethane.
    • Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity.
Molecular Structure Analysis

Galiellalactone possesses a unique molecular structure characterized by its tricyclic framework.

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol
  • Structural Features:
    • The compound features a bicyclo[6.5.5] structure with significant ring strain, contributing to its reactivity as a Michael acceptor.
    • The stereochemical configuration plays a critical role in its biological activity, with different enantiomers exhibiting varying potencies against target proteins like STAT3 .
Chemical Reactions Analysis

Galiellalactone engages in several important chemical reactions:

  1. Covalent Bond Formation:
    • As a Michael acceptor, galiellalactone can form covalent bonds with nucleophilic residues in proteins, notably cysteine residues in STAT3. This interaction leads to inhibition of STAT3 signaling pathways, which are often dysregulated in cancer .
  2. Bioconjugation Reactions:
    • Derivatives of galiellalactone have been synthesized for use in bioconjugation studies, allowing researchers to probe its mechanism of action and interactions with cellular targets .
Mechanism of Action

The primary mechanism of action for galiellalactone involves its role as an inhibitor of the STAT3 signaling pathway:

  • Inhibition Process:
    • Galiellalactone binds covalently to specific cysteine residues within the STAT3 protein, leading to conformational changes that prevent its activation.
    • This inhibition disrupts downstream signaling processes associated with cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
  • Target Identification:
    • Recent studies have also identified additional protein targets beyond STAT3, expanding the understanding of galiellalactone's biological effects .
Physical and Chemical Properties Analysis

Galiellalactone exhibits several key physical and chemical properties:

Relevant Data

  • Melting Point: Approximately 120–125 °C
  • Optical Rotation: The natural product exhibits specific optical activity that aids in distinguishing between synthetic and natural forms .
Applications

Galiellalactone has diverse applications in scientific research:

  1. Cancer Research:
    • Its ability to inhibit STAT3 makes it a candidate for developing novel cancer therapeutics aimed at tumors with active STAT3 signaling pathways.
  2. Inflammatory Diseases:
    • Due to its anti-inflammatory properties, galiellalactone may be explored for treating conditions characterized by chronic inflammation.
  3. Biological Probes:
    • Biotinylated derivatives are being developed for use in activity-based protein profiling, enabling researchers to study protein interactions and functions within living cells .
Mechanistic Basis of STAT3 Inhibition by Galiellalactone

Covalent Binding to STAT3 Cysteine Residues: Structural Insights

Galiellalactone (GL), a fungal-derived sesquiterpene lactone, exerts its STAT3-inhibitory effects primarily through covalent modification of specific cysteine residues within the STAT3 protein. Mass spectrometry analyses of recombinant STAT3 treated with GL identified three key modification sites: Cys-367, Cys-468, and Cys-542 [1] [4]. These cysteines reside within functionally critical domains:

  • Cys-367: Located in the DNA-binding domain, critical for DNA recognition.
  • Cys-468: Positioned in the linker domain, influencing conformational stability.
  • Cys-542: Found within the SH2 domain, essential for phosphotyrosine binding and dimerization.

The α,β-unsaturated lactone moiety of GL acts as a Michael acceptor, enabling nucleophilic attack by the thiol groups of these cysteine residues. This reaction forms irreversible thioether adducts, confirmed via synthetic modeling with N-acetylcysteine and mass shifts consistent with covalent conjugation [1] [2]. Structural analyses reveal that adduct formation at Cys-542 induces steric hindrance in the SH2 domain, while modifications at Cys-367 directly obstruct DNA-contact surfaces [1].

Table 1: Cysteine Residues in STAT3 Targeted by Galiellalactone

ResidueSTAT3 DomainFunctional RoleModification Consequence
Cys-367DNA-bindingDNA sequence recognitionBlocks DNA major groove interaction
Cys-468LinkerConnects DNA-binding and SH2 domainsAlters interdomain flexibility
Cys-542SH2Phosphotyrosine binding; dimerization siteDisrupts phosphopeptide docking capacity

This residue-specific targeting differentiates GL from ATP-competitive kinase inhibitors or phosphotyrosine-mimetic SH2 domain antagonists, providing a unique mechanism for direct STAT3 inhibition.

Disruption of STAT3-DNA Binding Without Phosphorylation Interference

A hallmark of GL’s mechanism is its selective disruption of STAT3-DNA interactions without affecting upstream phosphorylation events. Electrophoretic mobility shift assays (EMSAs) using nuclear extracts from DU145 prostate cancer cells demonstrate that GL (10 μM) abolishes STAT3 binding to consensus GAS (gamma-activated sequence) elements within 2 hours. Crucially, Western blot analyses confirm that tyrosine phosphorylation (Y705) and serine phosphorylation (S727) of STAT3 remain unchanged under these conditions [1] [7].

This indicates that GL acts downstream of JAK kinases and receptor activation. The inhibition arises from:

  • Steric blockade: Covalent adducts at Cys-367 physically occlude DNA major groove access.
  • Conformational distortion: Modifications in the linker/SH2 domains alter STAT3 tertiary structure, reducing DNA affinity.

Luciferase reporter assays further quantify this effect, showing >80% suppression of STAT3-driven transcription (e.g., cyclin D1, survivin) at subcytotoxic GL concentrations (5–10 μM) in prostate (DU145) and triple-negative breast cancer (MDA-MB-468) cells [1] [9]. This occurs irrespective of STAT3 activation stimuli (IL-6, EGF), confirming GL’s direct DNA-binding blockade.

Table 2: Functional Consequences of Galiellalactone-Mediated STAT3-DNA Disruption

Assay TypeCell Line/ModelKey ObservationReference
Electrophoretic mobility shift (EMSA)DU145 prostate cancerComplete loss of STAT3-GAS complex formation at 10 μM GL [1]
Luciferase reporterLNCaP (STAT3-luc plasmid)85% reduction in STAT3-driven luciferase activity [1]
Chromatin immunoprecipitation (ChIP)C4–2 CRPC cellsReduced STAT3 occupancy at BCL-XL promoter [3]

Impact on STAT3 Dimerization and Nuclear Translocation Dynamics

While GL primarily targets DNA binding, it also partially disrupts STAT3 dimerization and nuclear translocation. Co-immunoprecipitation experiments in enzalutamide-resistant (ENZR) prostate cancer cells show that GL (10 μM) reduces STAT3-STAT3 homodimer formation by ~40% [3]. This occurs because modifications at Cys-542 within the SH2 domain weaken phosphotyrosine-mediated dimer stabilization. However, dimer disruption is incomplete, contrasting with pure SH2 domain inhibitors (e.g., S3I-201), which fully dissociate dimers [8].

In nuclear translocation, confocal microscopy of DU145 cells treated with biotinylated GL (GL-biot) reveals:

  • GL co-localizes with STAT3 in both cytoplasm and nuclei.
  • Nuclear accumulation of phosphorylated STAT3 (pY705-STAT3) decreases by 60% after 4-hour exposure [1] [6].

This suggests that cysteine adducts may mask STAT3’s nuclear localization signals (NLS) or enhance interactions with cytoplasmic retention proteins. Notably, GL does not affect STAT3 phosphorylation by JAK2/Src kinases, confirming its action is confined to dimer/nuclear steps downstream of activation [1] [9].

In triple-negative breast cancer models, the GL analogue SG-1721 (a truncated derivative) enhances this nuclear inhibition, reducing pY705-STAT3 nuclear levels by >75% at 10 μM and synergizing with radiotherapy [9].

Table 3: Effects of Galiellalactone on STAT3 Dimerization and Localization

ProcessExperimental ModelGL EffectMolecular Basis
Dimer stabilityENZR C4–2 cell co-IP40% reduction in STAT3-STAT3 dimersSH2 domain (Cys-542) adducts weaken pY705 docking
Nuclear translocationDU145 confocal microscopy60% reduction in nuclear pY705-STAT3Masked nuclear import signals
Transcriptional activityMDA-MB-468 spheresDownregulation of c-Myc, Bcl-xL, Mcl-1Combined dimer/DNA binding inhibition

Comprehensive List of Galiellalactone and Related Compounds

Properties

CAS Number

133613-71-5

Product Name

Galiellalactone

IUPAC Name

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3

InChI Key

SOIISBQQYAGDKM-UHFFFAOYSA-N

SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O

Solubility

Soluble in DMSO

Synonyms

Galiellalactone;

Canonical SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O

Isomeric SMILES

C[C@H]1C[C@H]2CC[C@@H]3[C@]2(C(=C1)C(=O)O3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.